molecular formula C14H12N4O2 B6424099 2-({6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)-1-phenylethan-1-one CAS No. 2034509-87-8

2-({6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)-1-phenylethan-1-one

Cat. No.: B6424099
CAS No.: 2034509-87-8
M. Wt: 268.27 g/mol
InChI Key: DLIGVFDIVJRSEA-UHFFFAOYSA-N
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Description

2-({6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)-1-phenylethan-1-one is a useful research compound. Its molecular formula is C14H12N4O2 and its molecular weight is 268.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 268.09602564 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-({6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)-1-phenylethan-1-one is a member of the phenylpyridazine class, which has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name: 4-({6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)phenol
  • Chemical Formula: C₁₈H₁₄N₄O

This compound features a triazole ring fused with a pyridazine moiety, which is known for contributing to various pharmacological properties.

Mechanisms of Biological Activity

The biological activity of this compound has been primarily investigated in the context of cancer therapy and enzyme inhibition. The following mechanisms have been identified:

  • c-Met Kinase Inhibition:
    • Compounds with similar triazolo-pyridazine structures have shown significant inhibitory activity against c-Met kinase, a receptor tyrosine kinase implicated in cancer progression. For instance, derivatives like 12e exhibited IC₅₀ values as low as 0.09 μM against c-Met kinase .
  • Cytotoxicity Against Cancer Cell Lines:
    • The compound has demonstrated cytotoxic effects against various cancer cell lines such as A549 (lung), MCF-7 (breast), and HeLa (cervical). For example, certain derivatives showed IC₅₀ values below 5 μM, indicating potent anti-tumor activity .

Research Findings and Case Studies

Several studies have reported on the biological activities of compounds related to This compound .

Table 1: In Vitro Cytotoxicity and c-Met Kinase Inhibition

CompoundCell LineIC₅₀ (μM)c-Met Inhibition (IC₅₀ μM)
12eA5491.06 ± 0.160.090
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33
22iA5490.83 ± 0.0748
22iMCF-70.15 ± 0.08

This table summarizes the cytotoxicity and kinase inhibition data for selected compounds related to the target structure.

Case Study: Anti-Tumor Activity

In a study focused on triazolo-pyridazine derivatives, compound 22i was highlighted for its remarkable anti-tumor properties against multiple cancer cell lines with low IC₅₀ values . The study utilized various assays including the MTT assay to evaluate cell viability and apoptosis induction.

Mechanistic Insights

Further mechanistic studies indicated that these compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression . The binding affinity to c-Met suggests a targeted approach in inhibiting tumor growth by disrupting signaling pathways essential for cancer cell survival.

Properties

IUPAC Name

2-[(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c1-10-7-13(14-16-15-9-18(14)17-10)20-8-12(19)11-5-3-2-4-6-11/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIGVFDIVJRSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=NN=C2C(=C1)OCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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